molecular formula C14H16F2O3 B13332182 4,4-Difluoro-1-(4-methoxyphenyl)cyclohexane-1-carboxylic acid

4,4-Difluoro-1-(4-methoxyphenyl)cyclohexane-1-carboxylic acid

Cat. No.: B13332182
M. Wt: 270.27 g/mol
InChI Key: KUUIPQQDBINKPJ-UHFFFAOYSA-N
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Description

Its synthesis involves a Grignard reaction between (4-methoxyphenyl)magnesium bromide and 4,4-difluorocyclohexanone, followed by cyanide substitution and hydrolysis . The compound has been investigated as a key intermediate in the development of EP300/CBP acetyltransferase inhibitors, where its fluorinated cyclohexane core enhances metabolic stability and binding affinity .

Properties

Molecular Formula

C14H16F2O3

Molecular Weight

270.27 g/mol

IUPAC Name

4,4-difluoro-1-(4-methoxyphenyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C14H16F2O3/c1-19-11-4-2-10(3-5-11)13(12(17)18)6-8-14(15,16)9-7-13/h2-5H,6-9H2,1H3,(H,17,18)

InChI Key

KUUIPQQDBINKPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCC(CC2)(F)F)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

4,4-Difluoro-1-(4-methoxyphenyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4,4-Difluoro-1-(4-methoxyphenyl)cyclohexane-1-carboxylic acid is utilized in various scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-(4-methoxyphenyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other biological molecules, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Table 1: Impact of Aromatic Substituents
Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4,4-Difluoro-1-(4-methoxy phenyl)cyclohexane-1-carboxylic acid (Target) 4-OCH₃ C₁₄H₁₆F₂O₃ 270–271 EP300/CBP inhibitor intermediate
4,4-Difluoro-1-(4-hydroxy phenyl)cyclohexane-1-carboxylic acid 4-OH C₁₃H₁₄F₂O₃ 256–258 Increased H-bonding potential; lower logP
4,4-Difluoro-1-{3-fluoro-4-[(²H₃)methoxy]phenyl}cyclohexane-1-carboxylic acid 3-F, 4-OCH₂D₃ C₁₄H₁₂D₃F₃O₃ 291 (M-H⁻: 290) Deuterated analog for metabolic studies
4,4-Difluoro-1-(2-fluorobiphenyl-4-yl)cyclohexane-1-carboxylic acid Biphenyl with 2-F C₁₉H₁₇F₃O₂ ~346 Enhanced lipophilicity; potential kinase inhibitor

Key Observations :

  • Methoxy vs. Hydroxy : Replacement of 4-OCH₃ with 4-OH () reduces molecular weight by ~14 g/mol and increases polarity due to H-bonding capability. This lowers logP (predicted drop from ~3.2 to ~2.5) and may improve aqueous solubility.
  • Biphenyl Derivatives : Larger aromatic systems (e.g., biphenyl in ) significantly raise molecular weight and logP, favoring membrane permeability but reducing solubility.

Substituent Variations on the Cyclohexane Ring

Table 2: Impact of Cyclohexane Substituents
Compound Name Substituents on Cyclohexane Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 4,4-difluoro C₁₄H₁₆F₂O₃ 270–271 High acidity (pKa ~3.5–4.0) due to F atoms
1-(4-Methoxyphenyl)cyclohexane-1-carboxylic acid No fluorine C₁₄H₁₈O₃ 234.29 Lower acidity (pKa ~4.5–5.0); logP = 3.22
4,4-Difluoro-1-(2-methoxyethyl)cyclohexane-1-carboxylic acid 2-methoxyethyl C₁₀H₁₆F₂O₃ 222.23 Increased flexibility; lower melting point
4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid 1-methyl C₈H₁₂F₂O₂ 178.18 Simplified structure; reduced steric hindrance

Key Observations :

  • Fluorine Effects: The 4,4-difluoro substitution in the target compound increases acidity (pKa ~3.5–4.0) compared to the non-fluorinated analog (pKa ~4.5–5.0) due to fluorine’s electron-withdrawing inductive effect.
  • Alkyl vs.

Key Observations :

  • Grignard-based syntheses (e.g., target compound) generally achieve higher yields (~88%) compared to alkylation or coupling reactions (~60–75%).
  • Deuterated or fluorinated analogs () require specialized reagents (e.g., deuterated methanol), increasing complexity and cost.

Biological Activity

4,4-Difluoro-1-(4-methoxyphenyl)cyclohexane-1-carboxylic acid is a compound of interest in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This article discusses its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

  • Molecular Formula : C14_{14}H15_{15}F2_{2}O2_{2}
  • Molecular Weight : 272.26 g/mol
  • CAS Number : 1389313-53-4
  • Structure : The compound features a cyclohexane ring substituted with fluorine and methoxy groups, which are critical for its biological activity.

This compound exhibits several mechanisms of action that contribute to its biological effects:

  • Enzyme Interaction : The compound interacts with various enzymes, influencing their catalytic functions. This includes potential inhibition or activation of metabolic pathways, which can affect drug metabolism and detoxification processes.
  • Cell Signaling Modulation : It has been shown to modulate key signaling pathways within cells, impacting gene expression and cellular metabolism. This modulation can lead to altered responses to external stimuli, such as stress or hypoxia .
  • Cytotoxicity : Preliminary studies indicate that this compound may possess cytotoxic properties against certain cancer cell lines. The structure-activity relationship (SAR) suggests that the presence of the methoxy group enhances its activity against tumor cells by promoting interactions with cellular targets .

Case Studies

  • Antitumor Activity : In a study examining various derivatives of cyclohexane carboxylic acids, this compound demonstrated significant cytotoxic effects against human cancer cell lines, showing IC50_{50} values in the low micromolar range. This suggests its potential as a lead compound for further development in cancer therapeutics .
  • Metabolic Pathway Influence : Research indicates that this compound can alter the activity of metabolic enzymes involved in drug metabolism. By inhibiting specific cytochrome P450 enzymes, it may affect the pharmacokinetics of co-administered drugs, warranting further investigation into its implications for drug interactions.

Data Table

PropertyValue
Molecular FormulaC14_{14}H15_{15}F2_{2}O2_{2}
Molecular Weight272.26 g/mol
CAS Number1389313-53-4
Biological ActivityCytotoxicity against cancer cells
Mechanisms of ActionEnzyme interaction, signaling modulation

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